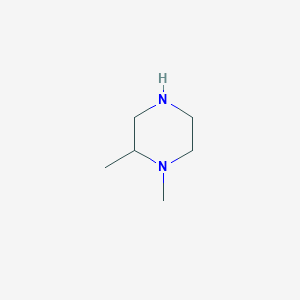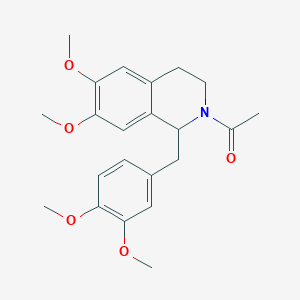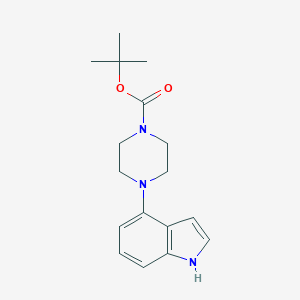![molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7](/img/structure/B29746.png)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Vue d'ensemble
Description
Synthesis Analysis
- Approaches to Synthesis: Several approaches have been developed for synthesizing 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its analogues, including two- and three-step reaction sequences. These methods have enabled access to a variety of structures, demonstrating the compound's versatility in synthesis (Janiga & Gryko, 2014).
Molecular Structure Analysis
- Electronic Structure: The electronic structures of similar compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrrole, have been studied using photoelectron spectroscopy. These studies provide insights into the π-electron-donating ability and the efficient π-electron structure of these compounds (Tanaka, Kumagai, Mukai, & Kobayashi, 1987).
Chemical Reactions and Properties
- Reactivity and Chemical Transformations: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives undergo various chemical transformations, including reactions with nucleophiles under acidic or basic conditions. These reactions have been used to create a range of derivatives, demonstrating the compound's chemical versatility (Goto et al., 1991).
Physical Properties Analysis
- Optical and Electrochemical Properties: Compounds like 1,4-dihydropyrrolo[3,2-b]pyrrole, which are closely related to 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, display strong violet, blue, or green fluorescence in solution and solid state. This indicates potential applications in materials science due to their unique optical properties (Janiga & Gryko, 2014).
Chemical Properties Analysis
- Chemical Versatility: The compound's ability to undergo various chemical reactions, such as electrophilic aromatic substitution, highlights its chemical reactivity and potential for further functionalization (Goto et al., 1991).
Applications De Recherche Scientifique
Novel Scaffold Synthesis
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives serve as valuable scaffolds for the development of kinase inhibitors and other biologically active molecules. Cheung et al. (2001) demonstrated the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its application to kinase research, highlighting its potential in pharmaceutical development (Cheung, Harris, & Lackey, 2001).
Synthetic Methodologies
Advances in synthetic methodologies utilizing 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives have been reported, including efficient one-pot synthesis approaches for producing a variety of derivatives. For instance, Wang et al. (2017) developed an efficient [3+2] cycloaddition reaction of aza-oxyallylic cations and alkynes to synthesize functionalized 1,3-dihydro-2H-pyrrol-2-one derivatives at room temperature (Wang et al., 2017).
Chemical Diversity and Unconquered Chemical Space
The exploration of novel heterocyclic rings, including 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives, contributes to the expansion of chemical diversity. Thorimbert et al. (2018) discussed the synthesis and potential medicinal applications of unconquered bicyclic heteroaromatic rings, emphasizing the significance of these compounds in discovering new chemical entities (Thorimbert, Botuha, & Passador, 2018).
Multicomponent Synthesis Approaches
Novel synthesis routes for creating complex molecules from simple precursors have been developed using 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. For example, Vilches-Herrera et al. (2013) introduced an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a three-component reaction, showcasing the versatility of this scaffold in organic synthesis (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Propriétés
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQEZNORDWBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551472 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
CAS RN |
5654-97-7 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

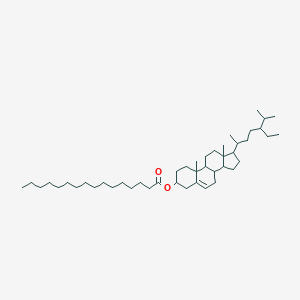
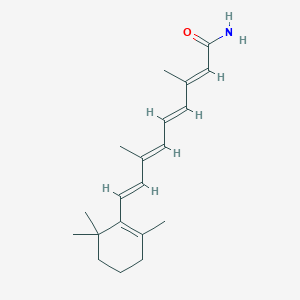

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)


